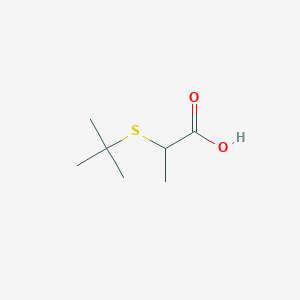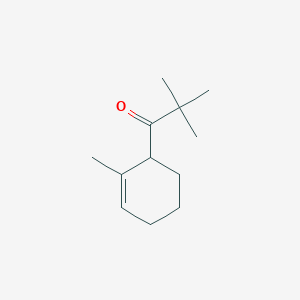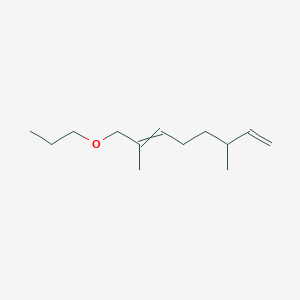
3,7-Dimethyl-8-propoxyocta-1,6-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,7-Dimethyl-8-propoxyocta-1,6-diene: is an organic compound with the molecular formula C13H24. It is a derivative of octadiene, characterized by the presence of two methyl groups at positions 3 and 7, and a propoxy group at position 8. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethyl-8-propoxyocta-1,6-diene typically involves the alkylation of 3,7-dimethyl-1,6-octadiene with propyl halides under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of high-pressure reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the alkylation process.
Análisis De Reacciones Químicas
Types of Reactions
3,7-Dimethyl-8-propoxyocta-1,6-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding alcohols or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield saturated hydrocarbons.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with Palladium (Pd) catalyst
Substitution: Sodium hydride (NaH), Potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Alcohols, Ketones
Reduction: Saturated hydrocarbons
Substitution: Various alkylated derivatives
Aplicaciones Científicas De Investigación
3,7-Dimethyl-8-propoxyocta-1,6-diene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3,7-Dimethyl-8-propoxyocta-1,6-diene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation.
Comparación Con Compuestos Similares
Similar Compounds
3,7-Dimethyl-1,6-octadiene: A closely related compound with similar structural features but lacking the propoxy group.
β-Citronellene: Another derivative of octadiene with similar applications in the fragrance industry.
Dihydromyrcene: A related compound used in the production of synthetic fragrances and flavors.
Uniqueness
3,7-Dimethyl-8-propoxyocta-1,6-diene is unique due to the presence of the propoxy group, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
42184-19-0 |
|---|---|
Fórmula molecular |
C13H24O |
Peso molecular |
196.33 g/mol |
Nombre IUPAC |
3,7-dimethyl-8-propoxyocta-1,6-diene |
InChI |
InChI=1S/C13H24O/c1-5-10-14-11-13(4)9-7-8-12(3)6-2/h6,9,12H,2,5,7-8,10-11H2,1,3-4H3 |
Clave InChI |
VAVOISODYGIKTB-UHFFFAOYSA-N |
SMILES canónico |
CCCOCC(=CCCC(C)C=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



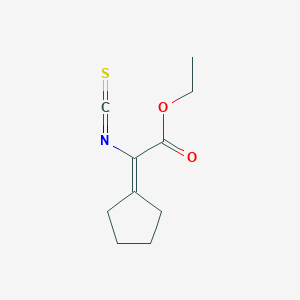
![1,1'-[(3-Methylphenyl)methylene]dipiperidine](/img/structure/B14655334.png)

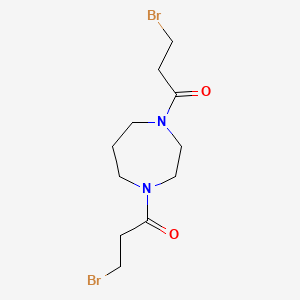

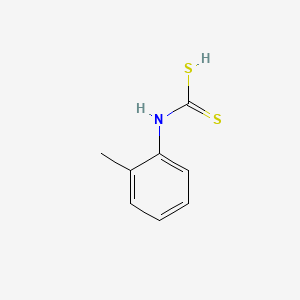
![Bicyclo[7.1.0]decan-2-one](/img/structure/B14655353.png)

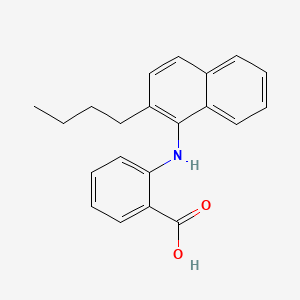
![2-[(4-Cyanoanilino)diazenyl]benzonitrile](/img/structure/B14655370.png)
